brefeldin A
brefeldin A
A metabolite from Penicillium brefeldianum that exhibits a wide range of antibiotic activity.
(1S,2E,7S,10E,12S,13R,15S)-12,15-dihydroxy-7-methyl-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-9-one is a natural product found in Penicillium camemberti, Penicillium brefeldianum, and Angelica sinensis with data available.
A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.
(1S,2E,7S,10E,12S,13R,15S)-12,15-dihydroxy-7-methyl-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-9-one is a natural product found in Penicillium camemberti, Penicillium brefeldianum, and Angelica sinensis with data available.
A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.
Brand Name:
Vulcanchem
CAS No.:
20350-15-6
VCID:
VC0522010
InChI:
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1
SMILES:
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O
Molecular Formula:
C16H24O4
Molecular Weight:
280.36 g/mol
brefeldin A
CAS No.: 20350-15-6
Cat. No.: VC0522010
Molecular Formula: C16H24O4
Molecular Weight: 280.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A metabolite from Penicillium brefeldianum that exhibits a wide range of antibiotic activity. (1S,2E,7S,10E,12S,13R,15S)-12,15-dihydroxy-7-methyl-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-9-one is a natural product found in Penicillium camemberti, Penicillium brefeldianum, and Angelica sinensis with data available. A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity. |
|---|---|
| CAS No. | 20350-15-6 |
| Molecular Formula | C16H24O4 |
| Molecular Weight | 280.36 g/mol |
| IUPAC Name | (1R,2S,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
| Standard InChI | InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1 |
| Standard InChI Key | KQNZDYYTLMIZCT-PNFJWZTBSA-N |
| Isomeric SMILES | C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O |
| SMILES | CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
| Canonical SMILES | CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator